4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol
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Overview
Description
4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound that contains both chlorine and fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-1-(4-bromo-phenyl)-1H-imidazole-2-thiol
- 4-(4-Chloro-phenyl)-1-(4-methyl-phenyl)-1H-imidazole-2-thiol
- 4-(4-Fluoro-phenyl)-1-(4-methyl-phenyl)-1H-imidazole-2-thiol
Uniqueness
4-(4-Chloro-phenyl)-1-(4-fluoro-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H10ClFN2S |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)14-9-19(15(20)18-14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) |
InChI Key |
XFMFKJIMAUMBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=S)N2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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